3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Description
3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Biological Activity
The compound 3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N4O with a molecular weight of approximately 294.36 g/mol. The structure features methoxy groups on phenyl rings and a triazole-azepine scaffold which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its anticancer properties, antioxidant effects, and potential neuropharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance:
- Cell Viability Assays : Various derivatives of triazole compounds have shown promising results in inhibiting cancer cell proliferation. In particular, compounds with methoxy substitutions were noted for their enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective growth inhibition .
- Mechanism of Action : Research suggests that these compounds induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes. An increase in the Bax/Bcl-2 ratio was observed, promoting apoptotic pathways in treated cells .
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed using DPPH radical scavenging assays. Compounds containing similar structural motifs demonstrated notable antioxidant activity with IC50 values indicating effective free radical scavenging capabilities .
Neuropharmacological Effects
Some studies have explored the neuroprotective potential of triazole derivatives. These investigations typically involve models for assessing anticonvulsant activity and neuroprotection against oxidative stress-induced neuronal damage.
Case Studies and Research Findings
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-18-13-11-17(12-14-18)28(23(29)24-19-8-5-6-9-20(19)31-2)16-22-26-25-21-10-4-3-7-15-27(21)22/h5-6,8-9,11-14H,3-4,7,10,15-16H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJLEZKSOUWDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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